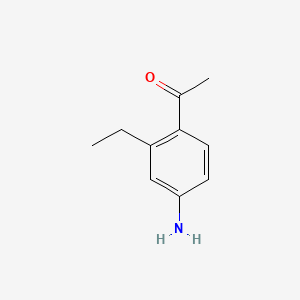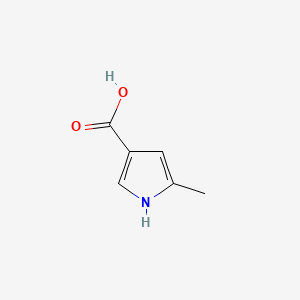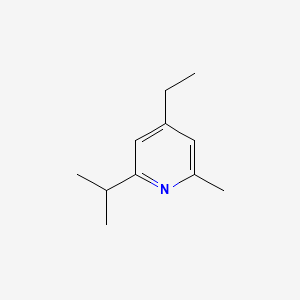
4-Ethyl-2-methyl-6-propan-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methyl-6-propan-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring structure containing one nitrogen atom This particular compound is distinguished by its unique substituents: an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-6-propan-2-ylpyridine can be achieved through several synthetic routes, including:
-
Alkylation of Pyridine Derivatives: : One common method involves the alkylation of pyridine derivatives using appropriate alkyl halides. For instance, starting with 2-methylpyridine, ethylation at the 4-position and isopropylation at the 6-position can be achieved using ethyl bromide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.
-
Suzuki-Miyaura Coupling: : Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate alkyl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-6-propan-2-ylpyridine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
-
Substitution: : Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives. For example, halogenation using chlorine or bromine can introduce halogen atoms at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Chlorine, bromine, and various alkyl halides.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-Ethyl-2-methyl-6-propan-2-ylpyridine has several scientific research applications, including:
-
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
-
Biology: : The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry. Its structural features allow it to interact with various biological targets.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-6-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of electron-donating and electron-withdrawing groups on the pyridine ring influences its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the ethyl and isopropyl substituents, resulting in different chemical properties.
4-Ethylpyridine: Lacks the methyl and isopropyl substituents, leading to variations in reactivity.
6-Isopropylpyridine: Lacks the ethyl and methyl substituents, affecting its chemical behavior.
Uniqueness
4-Ethyl-2-methyl-6-propan-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
104223-97-4 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.264 |
IUPAC Name |
4-ethyl-2-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)12-11(7-10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
MVJFLTPYKMAKPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)C(C)C)C |
Synonyms |
Pyridine, 4-ethyl-2-methyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


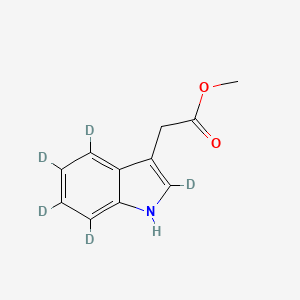
![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
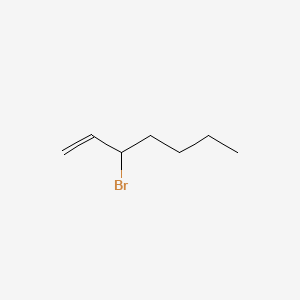
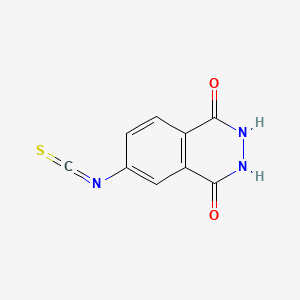

![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/new.no-structure.jpg)
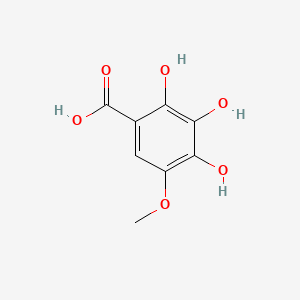


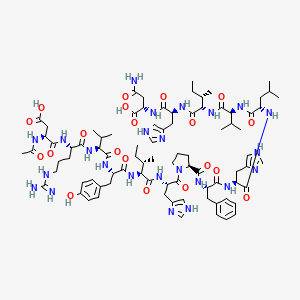
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
